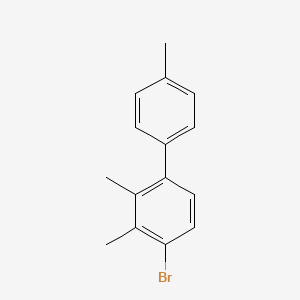
4-Bromo-2,3,4'-trimethyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl is an organic compound with the molecular formula C15H15Br It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 4-position and three methyl groups at the 2, 3, and 4’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a brominated biphenyl derivative with a trimethyl-substituted phenylboronic acid in the presence of a palladium catalyst and a base.
Friedel-Crafts Alkylation: This method involves the alkylation of a brominated biphenyl with methyl groups using a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl undergoes several types of chemical reactions, including:
Electrophilic Substitution: The bromine atom can be substituted with other electrophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove the bromine atom.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products:
Electrophilic Substitution: Products include various substituted biphenyl derivatives depending on the electrophile used.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include dehalogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1,1’-biphenyl: Similar structure but lacks the methyl groups, resulting in different reactivity and applications.
2,3,4’-Trimethyl-1,1’-biphenyl: Lacks the bromine atom, affecting its chemical properties and reactivity.
Eigenschaften
Molekularformel |
C15H15Br |
|---|---|
Molekulargewicht |
275.18 g/mol |
IUPAC-Name |
1-bromo-2,3-dimethyl-4-(4-methylphenyl)benzene |
InChI |
InChI=1S/C15H15Br/c1-10-4-6-13(7-5-10)14-8-9-15(16)12(3)11(14)2/h4-9H,1-3H3 |
InChI-Schlüssel |
JWZPBZOZUVKULH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C(=C(C=C2)Br)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















